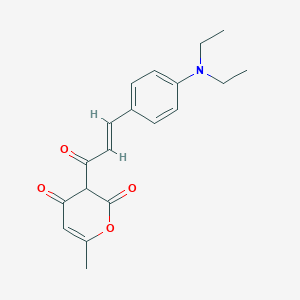
CID 16196356
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 16196356 is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
CID 16196356 works by binding to specific receptors in the brain and nervous system. This compound has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By binding to this receptor, CID 16196356 modulates the activity of neurotransmitters, resulting in altered brain function and behavior.
Biochemical and Physiological Effects:
CID 16196356 has been shown to have various biochemical and physiological effects on the body. In the brain, this compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and perception. In the cardiovascular system, CID 16196356 has been shown to increase heart rate and blood pressure, which can have both positive and negative effects on the body.
実験室実験の利点と制限
CID 16196356 has several advantages and limitations for lab experiments. One of the advantages is that this compound has a high affinity for specific receptors, making it a useful tool for studying the function of these receptors. However, one of the limitations is that this compound can have significant effects on the cardiovascular system, which can complicate experiments involving this compound.
将来の方向性
There are several future directions for the study of CID 16196356. One direction is to further investigate the potential use of this compound in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the potential use of this compound as a pesticide in agriculture. Additionally, further research is needed to understand the long-term effects of this compound on the cardiovascular system and other physiological systems in the body.
Conclusion:
In conclusion, CID 16196356 is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. While there are advantages and limitations to using this compound in lab experiments, the future directions for research are promising and warrant further investigation.
合成法
CID 16196356 is synthesized using a specific method that involves the reaction of two chemical compounds. The first compound is 3,4-dimethoxyphenethylamine, also known as DMPEA, and the second compound is 4-bromo-2,5-dimethoxyphenethylamine, also known as 2C-B-Bromo Dragonfly. The reaction between these two compounds results in the formation of CID 16196356. This synthesis method has been optimized and standardized to ensure the purity and quality of the compound.
科学的研究の応用
CID 16196356 has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has shown promising results in the treatment of certain neurological disorders, such as Parkinson's disease and Alzheimer's disease. In agriculture, CID 16196356 has been used as a pesticide due to its properties that repel insects and pests. In environmental science, this compound has been studied for its potential use in water treatment and pollution control.
特性
IUPAC Name |
3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-20(5-2)15-9-6-14(7-10-15)8-11-16(21)18-17(22)12-13(3)24-19(18)23/h6-12,18H,4-5H2,1-3H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMDCELROPNDKX-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2C(=O)C=C(OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2C(=O)C=C(OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)

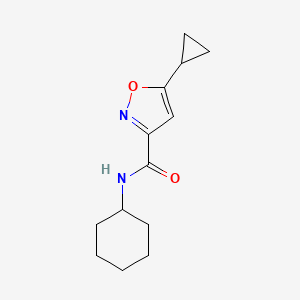

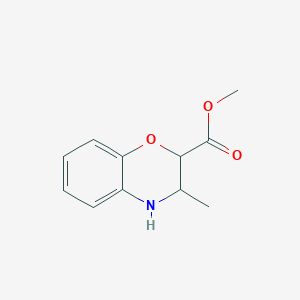


![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)
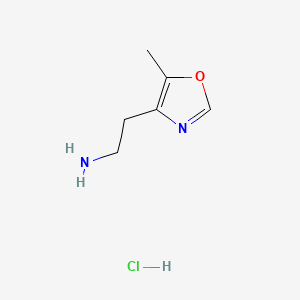
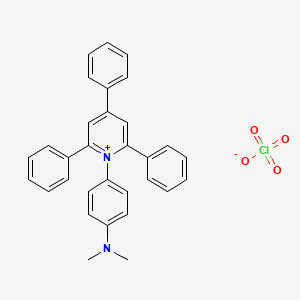
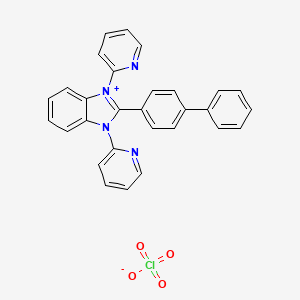
![5-(4-acetylphenyl)-N-[2-(3,4-diethoxyanilino)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7452076.png)
![3-[(4-bromobenzoyl)amino]-N-ethylbenzamide](/img/structure/B7452083.png)
